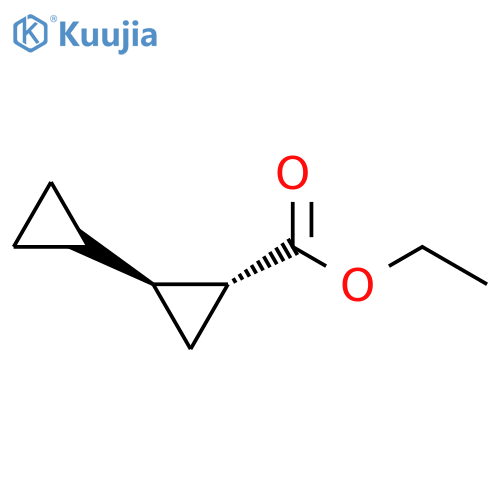Cas no 144072-15-1 (rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans)
rac-エチル (1R,2S)-1,1'-ビ(シクロプロパン)-2-カルボキシレート(trans)は、光学活性なビシクロプロパン骨格を有するエステル化合物です。この化合物は、高い立体選択性と剛直な分子構造を特徴とし、医薬品中間体や機能性材料の合成において重要なビルディングブロックとして利用されます。trans配置のシクロプロパン環により優れた立体障害が生じ、特異的な分子認識や触媒反応の設計が可能となります。また、エステル部位の反応性を活かした多段階合成にも適しており、複雑な骨格構築に有用です。

144072-15-1 structure
商品名:rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans
rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans 化学的及び物理的性質
名前と識別子
-
- [1,1'-Bicyclopropyl]-2-carboxylicacid, ethyl ester, trans- (9CI)
- [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate
- rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans
-
- MDL: MFCD34563896
- インチ: 1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1
- InChIKey: PSFHNXQFRCLLFX-JGVFFNPUSA-N
- ほほえんだ: [C@@H]1(C2CC2)C[C@H]1C(OCC)=O
rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27110669-0.05g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 0.05g |
$285.0 | 2023-09-11 | |
| Enamine | EN300-27110669-5.0g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 5g |
$3562.0 | 2023-06-04 | |
| Enamine | EN300-27110669-5g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 5g |
$3562.0 | 2023-09-11 | |
| Enamine | EN300-27110669-0.1g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 0.1g |
$426.0 | 2023-09-11 | |
| Enamine | EN300-27110669-10.0g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 10g |
$5283.0 | 2023-06-04 | |
| Enamine | EN300-27110669-1.0g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 1g |
$1229.0 | 2023-06-04 | |
| Enamine | EN300-27110669-1g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 1g |
$1229.0 | 2023-09-11 | |
| Enamine | EN300-27110669-10g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 10g |
$5283.0 | 2023-09-11 | |
| 1PlusChem | 1P00AWBW-1g |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
144072-15-1 | 95% | 1g |
$1581.00 | 2023-12-21 | |
| 1PlusChem | 1P00AWBW-50mg |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
144072-15-1 | 95% | 50mg |
$402.00 | 2024-06-20 |
rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
144072-15-1 (rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans) 関連製品
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
